molecular formula C16H18N4 B6628527 4,7-Bis(dimethylamino)-1,10-phenanthroline

4,7-Bis(dimethylamino)-1,10-phenanthroline

Cat. No.: B6628527
M. Wt: 266.34 g/mol
InChI Key: NCYCPKJOUZGQJG-UHFFFAOYSA-N
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Description

4,7-Bis(dimethylamino)-1,10-phenanthroline, also known as BAPTA, is a chemical compound that is widely used in scientific research. It belongs to the family of phenanthrolines, which are organic compounds that contain a phenanthrene backbone and one or more nitrogen-containing functional groups. BAPTA is a chelator, which means that it has the ability to bind metal ions and remove them from solution.

Scientific Research Applications

Synthesis and Chemistry

  • Pyridoquinolines Synthesis : The compound 4,7-bis(dimethylamino)-1,10-phenanthroline has been utilized in the synthesis of new pyridoquinolines with dimethylaminopropyl side chains. This demonstrates its role in the formation of complex heterocyclic structures, relevant in organic chemistry research (Molock & Boykin, 1983).

Crystal Engineering

  • Supramolecular Assemblies : Research on 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules like 1,10-phenanthroline includes this compound. This work is significant for understanding crystal engineering and the formation of supramolecular assemblies (Arora & Pedireddi, 2003).

Polymerization Initiators

  • Epsilon-Caprolactone Polymerization : The compound has been investigated as part of tetrylenes, which are initiators in the bulk polymerization of epsilon-caprolactone. This highlights its potential role in polymer science and materials engineering (Mankaev et al., 2018).

Metal Complexes and Catalysis

  • Iron(II) Complexes : The thermal decomposition of complexes of iron(II) iodide with 4,7-dimethyl-1,10-phenanthroline, a closely related compound, has been studied, providing insights into the thermoanalytical behavior and bond strength in metal-ligand interactions (Bonomo et al., 1974).
  • Cadmium(II) Complexes : The synthesis and characterization of a novel di-μ-chloro-bis[chloro(4,7-dimethyl-1,10-phenanthroline)cadmium(II)] dimer complex. This complex's structural analysis contributes to the understanding of coordination chemistry and potential applications in catalysis (Warad et al., 2013).

Biological and Medical Research

  • Anticancer Agents : Oxovanadium(IV) complexes with 1,10-phenanthroline or 4,7-dimethyl-1,10-phenanthroline as ligands have been synthesized and characterized for their anticancer properties, particularly against human leukemia cells (Dong et al., 2000).

Electronic and Optical Materials

  • Electron Transport Materials : The molecular engineering of 4,7-Bisphenyl-1,10-phenanthroline derivatives for enhancing the thermal stability and electron mobility in organic light-emitting diodes (OLEDs) is a significant application in materials science (Bin et al., 2020).

Properties

IUPAC Name

4-N,4-N,7-N,7-N-tetramethyl-1,10-phenanthroline-4,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-19(2)13-7-9-17-15-11(13)5-6-12-14(20(3)4)8-10-18-16(12)15/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYCPKJOUZGQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C=CC3=C(C=CN=C3C2=NC=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438437
Record name 4,7-bis(dimethylamino)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169516-12-5
Record name 4,7-bis(dimethylamino)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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